N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazoloquinoxaline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazoloquinoxaline Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and triazole derivatives.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions where the sulfanyl group is introduced using thiol reagents, followed by acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can form hydrogen bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
- N-(3-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
- N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
Uniqueness
N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-4-3-5-12(8-11)20-15(24)9-25-17-16-22-19-10-23(16)14-7-2-1-6-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQQCTHYDHEZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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